molecular formula C23H22N2O5S B11150877 methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11150877
M. Wt: 438.5 g/mol
InChI Key: VJESGESMFJFBJR-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a benzodioxepin moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction under basic conditions.

    Introduction of the Benzyl Group: Benzylation of the thiazole ring can be achieved using benzyl bromide in the presence of a base such as sodium hydride.

    Synthesis of the Benzodioxepin Moiety: This can be synthesized separately through a series of steps involving the formation of a dioxepin ring from catechol and an appropriate dihalide.

    Coupling of the Benzodioxepin Moiety: The benzodioxepin moiety can be coupled to the thiazole ring via an acylation reaction using an appropriate acyl chloride.

    Esterification: Finally, the carboxylic acid group on the thiazole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with thiazole rings have shown promise in treating various conditions, including infections and cancer.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxepin moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-benzyl-2-amino-1,3-thiazole-4-carboxylate: Lacks the benzodioxepin moiety, potentially reducing its biological activity.

    Methyl 5-phenyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its reactivity and binding properties.

Uniqueness

The presence of both the benzodioxepin and thiazole moieties in methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate makes it unique. This combination can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-28-22(27)21-19(13-15-6-3-2-4-7-15)31-23(25-21)24-20(26)14-16-8-9-17-18(12-16)30-11-5-10-29-17/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,24,25,26)

InChI Key

VJESGESMFJFBJR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)CC4=CC=CC=C4

Origin of Product

United States

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